molecular formula C19H15Cl2NO2S B1423861 3-(2,4-dichlorobenzyl)-4-hydroxy-1-[3-(methylsulfanyl)phenyl]-2(1H)-pyridinone CAS No. 672949-08-5

3-(2,4-dichlorobenzyl)-4-hydroxy-1-[3-(methylsulfanyl)phenyl]-2(1H)-pyridinone

Cat. No.: B1423861
CAS No.: 672949-08-5
M. Wt: 392.3 g/mol
InChI Key: VAOGUHJNJTYKRZ-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorobenzyl)-4-hydroxy-1-[3-(methylsulfanyl)phenyl]-2(1H)-pyridinone is a complex organic compound with significant potential in various scientific fields. This compound features a pyridinone core substituted with a dichlorobenzyl group, a hydroxy group, and a methylsulfanylphenyl group, making it a versatile molecule for research and industrial applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dichlorobenzyl)-4-hydroxy-1-[3-(methylsulfanyl)phenyl]-2(1H)-pyridinone typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this pyridinone derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, optimized for higher yields and purity. The process would include the preparation of the necessary starting materials, followed by the coupling reaction under controlled conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichlorobenzyl)-4-hydroxy-1-[3-(methylsulfanyl)phenyl]-2(1H)-pyridinone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The dichlorobenzyl group can be reduced to a benzyl group.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a benzyl derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2,4-Dichlorobenzyl)-4-hydroxy-1-[3-(methylsulfanyl)phenyl]-2(1H)-pyridinone has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,4-Dichlorobenzyl)-4-hydroxy-1-[3-(methylsulfanyl)phenyl]-2(1H)-pyridinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxy, dichlorobenzyl, and methylsulfanyl groups makes it a versatile compound for various applications, distinguishing it from other similar molecules.

Properties

IUPAC Name

3-[(2,4-dichlorophenyl)methyl]-4-hydroxy-1-(3-methylsulfanylphenyl)pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2NO2S/c1-25-15-4-2-3-14(11-15)22-8-7-18(23)16(19(22)24)9-12-5-6-13(20)10-17(12)21/h2-8,10-11,23H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAOGUHJNJTYKRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)N2C=CC(=C(C2=O)CC3=C(C=C(C=C3)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2,4-dichlorobenzyl)-4-hydroxy-1-[3-(methylsulfanyl)phenyl]-2(1H)-pyridinone
Reactant of Route 2
Reactant of Route 2
3-(2,4-dichlorobenzyl)-4-hydroxy-1-[3-(methylsulfanyl)phenyl]-2(1H)-pyridinone
Reactant of Route 3
3-(2,4-dichlorobenzyl)-4-hydroxy-1-[3-(methylsulfanyl)phenyl]-2(1H)-pyridinone
Reactant of Route 4
3-(2,4-dichlorobenzyl)-4-hydroxy-1-[3-(methylsulfanyl)phenyl]-2(1H)-pyridinone
Reactant of Route 5
3-(2,4-dichlorobenzyl)-4-hydroxy-1-[3-(methylsulfanyl)phenyl]-2(1H)-pyridinone
Reactant of Route 6
3-(2,4-dichlorobenzyl)-4-hydroxy-1-[3-(methylsulfanyl)phenyl]-2(1H)-pyridinone

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